
N3-(2-chlorobenzyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes a benzyl group (a benzene ring attached to a methylene group), a cyclopropyl group (a three-carbon ring), and a piperidine ring (a six-membered ring with one nitrogen atom), as well as two carboxamide groups (consisting of a carbonyl group (C=O) and an amide group (NH2)) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its various rings and functional groups. The exact structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the presence of its functional groups. For example, the carboxamide groups might be involved in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Structural and Physicochemical Characterization
Research on compounds structurally related to N3-(2-chlorobenzyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide demonstrates the importance of understanding their electronic properties and interaction landscapes. For instance, the study of N-(chlorophenyl)pyridinecarboxamides highlights the significance of hydrogen bonding and interaction environments, which can be probed using techniques like Hirshfeld surface analysis. These insights are crucial for the design of molecular structures with desired properties (Gallagher et al., 2022).
Synthesis and Reactivity
The synthesis and reactivity of related compounds, such as those involving cyclopropyl groups, offer valuable information for the development of new chemical entities. For example, the conversion of thiocarboxamides into thiazoline-4-carboxylates through Michael addition showcases the potential for creating cysteine derivatives, which are of interest due to their biological relevance (Nötzel et al., 2001).
Antimicrobial and Antibacterial Activities
Several compounds with structural similarities have been evaluated for their antimicrobial and antibacterial activities. For instance, derivatives of N-benzylpyrazine-2-carboxamide were synthesized and tested against mycobacterial strains, showing effectiveness against Mycobacterium tuberculosis (Semelková et al., 2017). These findings indicate potential applications of this compound in developing new antibacterial agents.
Catalysis and Chemical Transformations
The compound's structural features suggest its potential utility in catalysis and chemical transformations. For example, studies on the amination of aryl- and heteroaryl chlorides highlight the role of similar compounds in facilitating the synthesis of primary (hetero)aryl amines, a process that is crucial for the production of various pharmaceuticals and agrochemicals (Jiang et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-N-[(2-chlorophenyl)methyl]-1-N-cyclopropylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c18-15-6-2-1-4-12(15)10-19-16(22)13-5-3-9-21(11-13)17(23)20-14-7-8-14/h1-2,4,6,13-14H,3,5,7-11H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOQCMXUQMVWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2CC2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
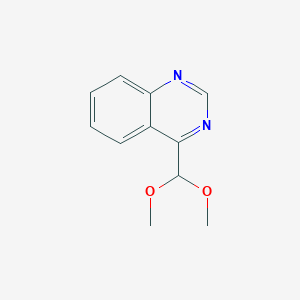
![2-(adamantan-1-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2598650.png)
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2598651.png)
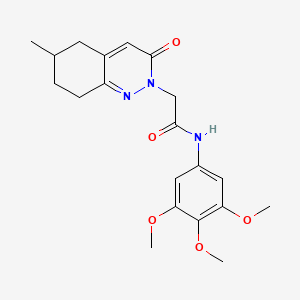
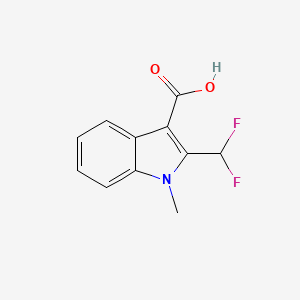
![N-(4-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2598658.png)
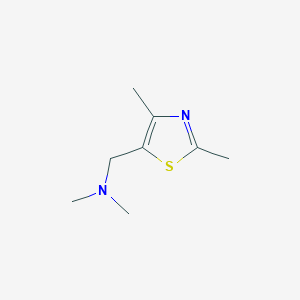
![(E)-[(6-{[(4-chlorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazol-5-yl)methylidene][(3,4-dichlorophenyl)methoxy]amine](/img/structure/B2598662.png)
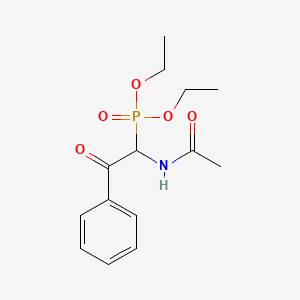
![2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2598665.png)
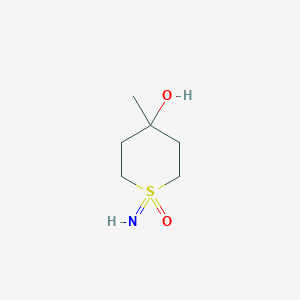
![methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2598668.png)

![N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2598672.png)
